molecular formula C8H14ClNS B3330889 5-Tert-butylthiophen-3-amine;hydrochloride CAS No. 75782-77-3

5-Tert-butylthiophen-3-amine;hydrochloride

Cat. No.: B3330889
CAS No.: 75782-77-3
M. Wt: 191.72 g/mol
InChI Key: WQCKFAZTPQWUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butylthiophen-3-amine;hydrochloride is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a tert-butyl group at the 5-position and an amine group at the 3-position of the thiophene ring, with the hydrochloride salt form enhancing its solubility in water. Thiophenes are known for their aromatic stability and are widely used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butylthiophen-3-amine;hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination: The introduction of the amine group at the 3-position can be achieved through nucleophilic substitution reactions. For instance, a halogenated thiophene intermediate can be reacted with ammonia or an amine source under appropriate conditions.

    Formation of the Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butylthiophen-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form dihydrothiophenes using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenated reagents, under basic or acidic conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

5-Tert-butylthiophen-3-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of organic electronic materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-Tert-butylthiophen-3-amine;hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its amine group and aromatic thiophene ring. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-amine: Lacks the tert-butyl group, making it less hydrophobic and potentially less bioavailable.

    5-Methylthiophen-3-amine: Contains a methyl group instead of a tert-butyl group, which may affect its steric and electronic properties.

    5-Tert-butylthiophene: Lacks the amine group, limiting its reactivity in certain chemical transformations.

Uniqueness

5-Tert-butylthiophen-3-amine;hydrochloride is unique due to the presence of both the tert-butyl group and the amine group, which confer distinct steric and electronic properties. These features enhance its solubility, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

5-tert-butylthiophen-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS.ClH/c1-8(2,3)7-4-6(9)5-10-7;/h4-5H,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCKFAZTPQWUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704552
Record name 5-tert-Butylthiophen-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75782-77-3
Record name 5-tert-Butylthiophen-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Tert-butylthiophen-3-amine;hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Tert-butylthiophen-3-amine;hydrochloride
Reactant of Route 3
5-Tert-butylthiophen-3-amine;hydrochloride
Reactant of Route 4
5-Tert-butylthiophen-3-amine;hydrochloride
Reactant of Route 5
5-Tert-butylthiophen-3-amine;hydrochloride
Reactant of Route 6
5-Tert-butylthiophen-3-amine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.